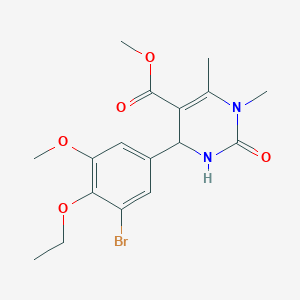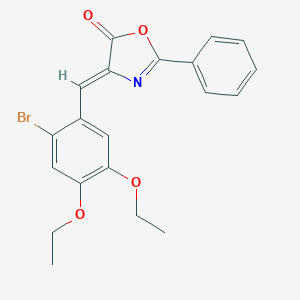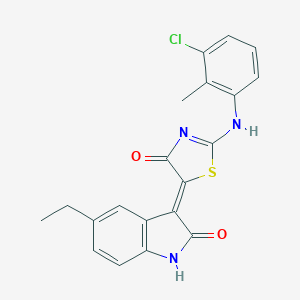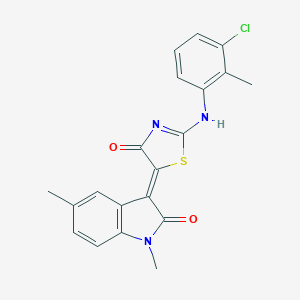
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor exerts its pharmacological effects by binding to the acetyl-lysine recognition pocket of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, thereby blocking its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models. It can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, and solid tumors. Moreover, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can also modulate the immune response and inhibit inflammation, making it a potential therapeutic agent for autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its selectivity for Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which reduces off-target effects and toxicity. It also exhibits good pharmacokinetic properties, including high bioavailability and metabolic stability. However, one of the limitations of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its poor solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.
Orientations Futures
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions include investigating the optimal dosing regimen, identifying biomarkers for patient selection, and exploring combination therapies with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and downstream effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can be synthesized via a multi-step process, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied for its potential applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit the activity of the bromodomain-containing protein 4 (Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate), which plays a crucial role in the regulation of gene expression. By inhibiting Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can modulate the expression of various genes involved in disease pathogenesis.
Propriétés
Nom du produit |
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Formule moléculaire |
C17H21BrN2O5 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
methyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O5/c1-6-25-15-11(18)7-10(8-12(15)23-4)14-13(16(21)24-5)9(2)20(3)17(22)19-14/h7-8,14H,6H2,1-5H3,(H,19,22) |
Clé InChI |
KJSGRJVXIPZQEI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308039.png)

![4-chloro-3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B308042.png)

![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308049.png)
![7-Acetyl-3-(ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308052.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308053.png)
![(4-Bromophenyl)[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B308054.png)
![5-(3-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308055.png)
![4-{2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]vinyl}phenyl methyl ether](/img/structure/B308057.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)

![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308062.png)